Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester
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Overview
Description
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzene ring, an acetic acid moiety, and a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester typically involves the esterification of benzeneacetic acid with methanol in the presence of a catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The pyridinylamino group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzeneacetic acid ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzeneacetic acid derivatives.
Reduction: Benzeneethanol derivatives.
Substitution: Various substituted benzeneacetic acid esters.
Scientific Research Applications
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester involves its interaction with specific molecular targets. The pyridinylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s activity is mediated through pathways involving enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-(2-pyridinyl)-, ethyl ester
- Benzeneacetic acid, α-(methoxymethylene)-2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-, methyl ester
Uniqueness
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester is unique due to the presence of the pyridinylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.
Properties
CAS No. |
83528-17-0 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-[4-(pyridin-2-ylamino)phenyl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16) |
InChI Key |
UEPJHUDHEJEHOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
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